6-Bromo-1-(difluoromethyl)isoquinoline is a synthetic organic compound with the molecular formula and a molecular weight of 258.06 g/mol. It is classified as an isoquinoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both bromine and difluoromethyl substituents, which can significantly influence its chemical reactivity and biological activity.
The synthesis of 6-bromo-1-(difluoromethyl)isoquinoline can be achieved through various methods, including:
The choice of solvents, reaction conditions, and catalysts are critical in optimizing yields and purity. Industrial production may utilize automated systems and continuous flow reactors to enhance efficiency.
The molecular structure of 6-bromo-1-(difluoromethyl)isoquinoline features:
The structural features impart distinct chemical properties that make this compound valuable for various applications .
6-Bromo-1-(difluoromethyl)isoquinoline can participate in several types of chemical reactions:
The reactivity patterns are influenced by the electronic properties of the bromine and difluoromethyl groups, allowing for diverse synthetic pathways.
The mechanism of action for 6-bromo-1-(difluoromethyl)isoquinoline primarily involves its interactions with biological targets within cellular systems. The presence of the bromine atom and difluoromethyl group can enhance its binding affinity to specific enzymes or receptors. This interaction may modulate various biological processes, potentially leading to therapeutic effects such as antimicrobial or anticancer activities.
6-Bromo-1-(difluoromethyl)isoquinoline has several scientific uses:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications.
Isoquinoline represents a privileged scaffold in drug discovery due to its planar bicyclic structure, which facilitates π-π stacking interactions with biological targets. This heterocyclic system consists of a benzene ring fused with pyridine, conferring electron-deficient properties that enable diverse binding mechanisms. The scaffold’s versatility is evidenced by its presence in natural alkaloids (e.g., papaverine, berberine) and synthetic pharmaceuticals targeting neurological disorders, infectious diseases, and cancer [6]. Positional reactivity at C-1, C-3, C-6, and C-8 allows selective functionalization—a key advantage exploited in rational drug design. The 6-bromo-1-(difluoromethyl)isoquinoline derivative exemplifies strategic modification at electron-rich positions, enhancing target specificity while preserving core molecular interactions [7].
Table 1: Isoquinoline Derivatives in Bioactive Compound Design
Substituent Pattern | Representative Bioactivity | Structural Advantages |
---|---|---|
1-Alkyl/aryl | Kinase inhibition | Enhanced hydrophobic pocket binding |
6-Halo | DNA intercalation | Electrophile for cross-coupling; steric guidance |
1-(Difluoromethyl) | Antimicrobial action | Metabolic stability; H-bond donor/acceptor duality |
3-Trifluoromethyl | Anticancer cytotoxicity | Improved membrane permeability |
Halogen incorporation profoundly influences the physicochemical and pharmacological profiles of isoquinoline derivatives. Bromine at C-6 serves dual roles:
Table 2: Electronic and Steric Contributions of Substituents
Substituent | Taft Steric Parameter (Es) | Hammett Constant (σₘ) | Biological Impact |
---|---|---|---|
Br (C-6) | -0.08 | 0.37 | Electrophile for covalent binding; heavy atom effect |
CHF₂ (C-1) | -1.16 | 0.34 | Conformational restraint; enhanced membrane transit |
CF₃ (C-1)* | -0.92 | 0.43 | Extreme oxidation resistance (comparative) |
Note: Trifluoromethyl analog shown for reference [3] [9]
Early isoquinoline chemistry (1970s–2000s) prioritized simple halogenated analogs due to accessible synthesis routes. The specific targeting of 1-(difluoromethyl)-6-bromo derivatives emerged circa 2010 alongside advances in radical fluorination methodologies. Patent restrictions noted for CAS# 1976052-16-0 [1] reflect industrial interest in this compound class, though synthetic accessibility remains challenging:
Table 3: Development Timeline of Key Derivatives
Decade | Synthetic Advance | Compound Class | Therapeutic Application |
---|---|---|---|
1980s | Friedländer condensations | Simple halo-isoquinolines | Antimalarials |
2000s | Transition metal-catalyzed couplings | 1,6-Disubstituted isoquinolines | Anticancer leads |
2010s | Radical fluorination | 1-(Difluoromethyl)-6-halo derivatives | Kinase inhibitor intermediates |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: